

# Application Notes and Protocols for RTC5 in Molecular Biology

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Topic: RTC5 Application in Molecular Biology Techniques Document ID: ANP-RTC5-20251029

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## Abstract

RTC5, also known as YOR118W in *Saccharomyces cerevisiae*, is a protein that has been identified as a key regulator of the vacuolar H<sup>+</sup>-ATPase (V-ATPase). Initially named Restriction of Telomere Capping 5 (RTC5) due to its identification in a screen for genes affecting telomere capping<sup>[1]</sup>, its primary characterized role is in promoting the disassembly of the V-ATPase holoenzyme.<sup>[2][3][4][5]</sup> This function is crucial for modulating vacuolar acidification, a process vital for numerous cellular functions, including protein degradation, ion homeostasis, and nutrient storage. These application notes provide detailed protocols for studying RTC5's function, including its subcellular localization and its interaction with the V-ATPase complex.

## Introduction to RTC5

RTC5 is a TLDC (Tre2/Bub2/Cdc16, LysM domain catalytic) domain-containing protein.<sup>[4][6]</sup> In yeast, RTC5 and its paralog, Oxr1, act as negative regulators of the V-ATPase by facilitating its disassembly into the V1 and V0 subcomplexes. This action counteracts the function of the RAVE (Regulator of H<sup>+</sup>-ATPase of Vacuoles and Endosomes) complex, which promotes V-ATPase assembly.<sup>[2][3][4][5]</sup> The localization of RTC5 to the vacuolar membrane is dependent

on N-myristoylation. Its regulatory role in V-ATPase dynamics makes it a point of interest for understanding cellular homeostasis and signaling.

## Data Presentation

### Table 1: Quantitative Analysis of V-ATPase Subunit Vma2-GFP Interaction with RTC5

This table summarizes data from a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based GFP-Trap pulldown experiment, identifying proteins that interact with the V-ATPase V1 subunit Vma2. The data highlights the significant enrichment of RTC5.

Protein	Gene	Log2 (Heavy/Light Ratio)	-Log10 (p- value)	Description
Vma2	VMA2	7.5	8.0	V-ATPase V1 subunit B (Bait)
Vma1	VMA1	7.2	7.8	V-ATPase V1 subunit A
Vma4	VMA4	6.9	7.5	V-ATPase V1 subunit D
Vma5	VMA5	7.1	7.6	V-ATPase V1 subunit C
Vma13	VMA13	6.8	7.4	V-ATPase V1 subunit H
RTC5	YOR118W	4.2	5.1	Regulator of V- ATPase disassembly
Rav1	RAV1	3.5	4.8	RAVE complex subunit, V- ATPase assembly
Rav2	RAV2	3.1	4.5	RAVE complex subunit, V- ATPase assembly

Note: Data is representative and compiled based on findings from Klössel et al., 2024. The Heavy/Light ratio indicates the enrichment of the protein in the Vma2-GFP pulldown compared to a control.

## Table 2: Subcellular Localization of RTC5 under Different Tagging Conditions

This table summarizes the observed subcellular localization of RTC5 based on fluorescence microscopy of GFP-tagged constructs.

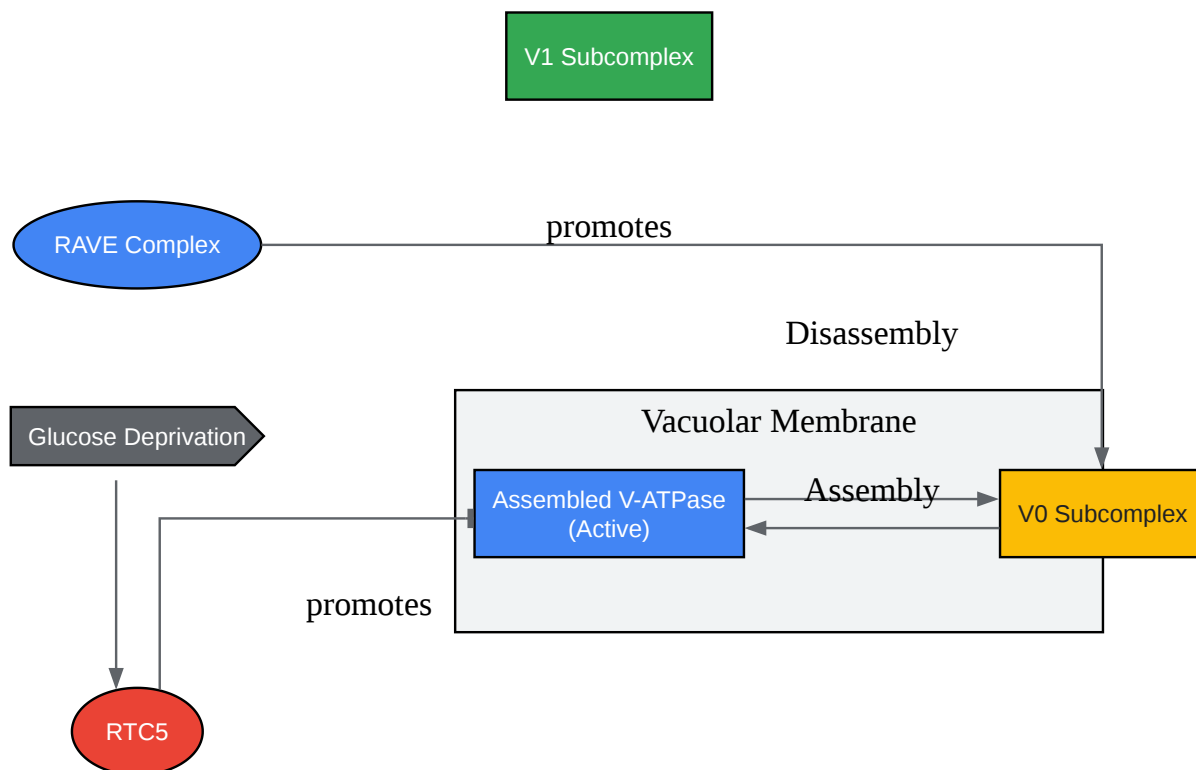
Construct	Promoter	Tag Position	Observed Localization	Conclusion
RTC5-GFP	TEF1 (constitutive)	C-terminal	Vacuolar Membrane	C-terminal tagging does not interfere with localization.
GFP-RTC5	TEF1 (constitutive)	N-terminal	Cytosolic	N-terminal tag likely interferes with N- myristoylation, preventing membrane targeting.
RTC5(G2A)- mNG	Endogenous	C-terminal	Cytosolic	The G2A mutation prevents N- myristoylation, confirming its necessity for vacuolar localization.

Note: Data is based on findings from Klössel et al., 2024.

## Signaling Pathway and Experimental Workflows

### RTC5 in V-ATPase Regulation

The following diagram illustrates the regulatory role of RTC5 on the V-ATPase complex. Under conditions such as glucose deprivation, RTC5 and Oxr1 promote the disassembly of the V-ATPase, leading to a decrease in vacuolar acidification. This is counteracted by the RAVE complex, which promotes assembly.

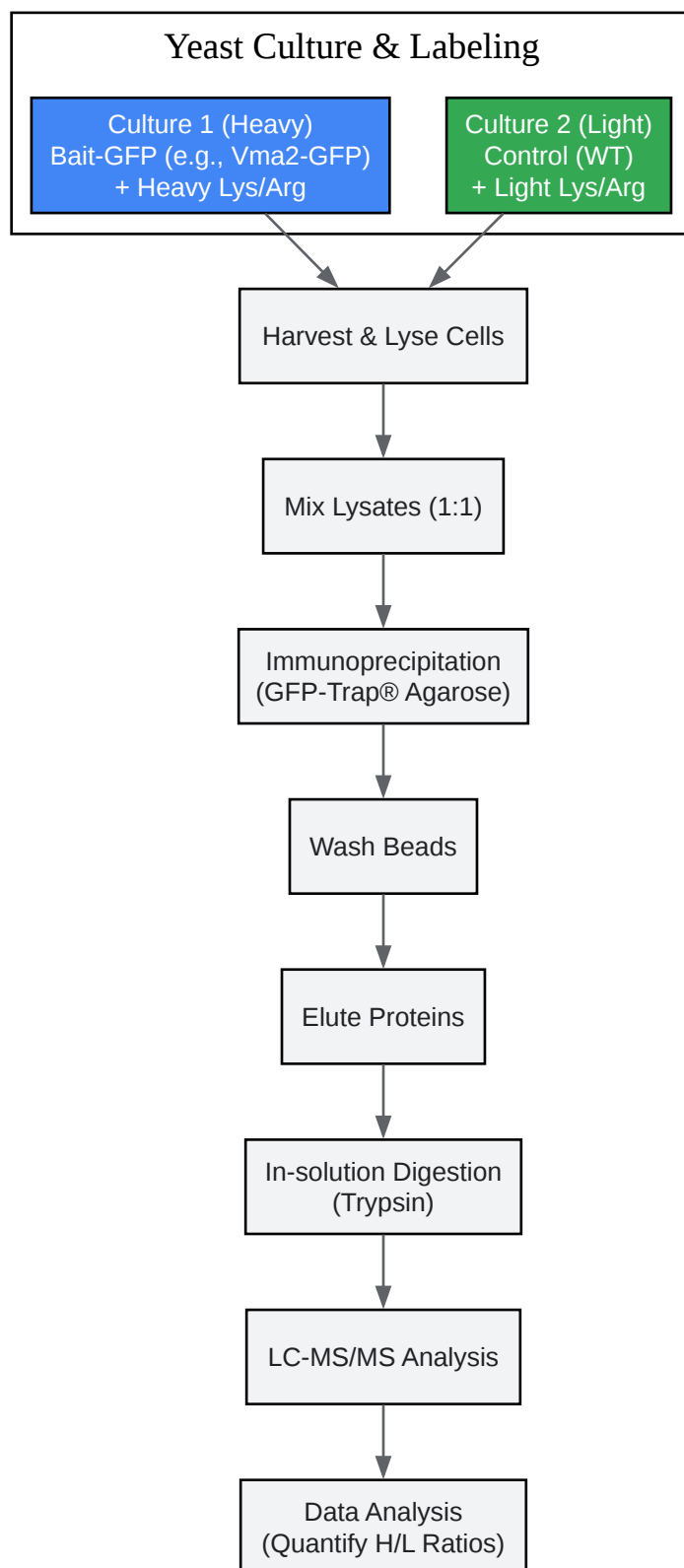


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Caption: Regulatory pathway of V-ATPase assembly and disassembly mediated by RTC5.

## Experimental Workflow: SILAC-based Immunoprecipitation

The diagram below outlines the workflow for identifying RTC5 interaction partners using SILAC labeling followed by GFP-Trap® immunoprecipitation.



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Caption: Workflow for SILAC-based co-immunoprecipitation to identify protein interactors.

## Experimental Protocols

### Protocol 1: Analysis of RTC5 Subcellular Localization by Fluorescence Microscopy

**Objective:** To determine the subcellular localization of RTC5 using C-terminally tagged GFP fusion proteins in *S. cerevisiae*.

**Materials:**

- Yeast strain expressing RTC5-GFP from an endogenous or constitutive promoter.
- FM4-64 dye for vacuolar membrane staining.
- SD/-Ura medium (or other appropriate selection).
- Sodium azide.
- Microscope slides and coverslips.
- Confocal or fluorescence microscope with appropriate filter sets for GFP and FM4-64.

**Methodology:**

- **Yeast Culture:** Inoculate a fresh colony of the RTC5-GFP yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking.
- **Subculturing:** Dilute the overnight culture to an OD600 of ~0.2 in fresh medium and grow to mid-log phase (OD600 of 0.5-0.8).
- **Vacuolar Staining (Optional):** Add FM4-64 to the culture at a final concentration of 40 µM. Incubate for 20 minutes at 30°C, then centrifuge the cells, remove the supernatant, and resuspend in fresh medium. Incubate for another 40-60 minutes to allow the dye to traffic to the vacuolar membrane.
- **Cell Harvesting and Preparation:**
  - Harvest 1 mL of the cell culture by centrifugation at 3,000 x g for 3 minutes.

- Wash the cells once with 1 mL of PBS.
- Resuspend the cell pellet in 50  $\mu$ L of PBS containing 10 mM sodium azide to inhibit cell movement.
- Microscopy:
  - Pipette 2-3  $\mu$ L of the cell suspension onto a clean microscope slide and cover with a coverslip.
  - Image the cells using a fluorescence microscope. Use the GFP channel to visualize RTC5-GFP and the RFP/TRITC channel for the FM4-64 stained vacuolar membrane.
  - Acquire images and analyze the colocalization of the GFP signal with the vacuolar membrane.

## Protocol 2: Co-Immunoprecipitation of RTC5 with V-ATPase Subunits using GFP-Trap®

Objective: To validate the interaction between RTC5 and V-ATPase subunits by co-immunoprecipitation. This protocol assumes one interacting partner is tagged with GFP (e.g., Vma2-GFP).

### Materials:

- Yeast strains: one expressing the GFP-tagged bait protein (e.g., Vma2-GFP) and a wild-type (WT) control.
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
- Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.
- GFP-Trap® Agarose beads (or similar anti-GFP affinity resin).
- Acid-washed glass beads.
- SDS-PAGE and Western blotting reagents.



- Antibodies: anti-GFP and anti-RTC5.

#### Methodology:

- Yeast Culture and Harvesting:
  - Grow 50 mL cultures of both the GFP-tagged and WT strains to an OD600 of ~1.0.
  - Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
  - Wash the cell pellet with ice-cold water and resuspend in 500 µL of ice-cold Lysis Buffer.
- Cell Lysis:
  - Add an equal volume of acid-washed glass beads to the cell suspension.
  - Lyse the cells by vigorous vortexing (e.g., 8 cycles of 30 seconds vortexing followed by 30 seconds on ice).
  - Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
  - Equilibrate 25 µL of GFP-Trap® Agarose beads per sample by washing twice with 500 µL of Lysis Buffer.
  - Add 500 µg of cleared protein lysate to the equilibrated beads.
  - Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
- Washing:
  - Pellet the beads by centrifugation at 2,500 x g for 2 minutes at 4°C.
  - Remove the supernatant (this is the "unbound" fraction).
  - Wash the beads three times with 1 mL of ice-cold Wash Buffer.
- Elution and Analysis:

- Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 10 minutes.
- Separate the proteins by SDS-PAGE.
- Perform a Western blot and probe with anti-GFP and anti-RTC5 antibodies to detect the bait and co-immunoprecipitated RTC5, respectively. The WT lysate serves as a negative control for non-specific binding to the beads.

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